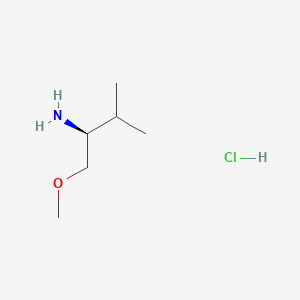

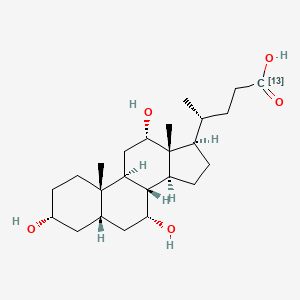

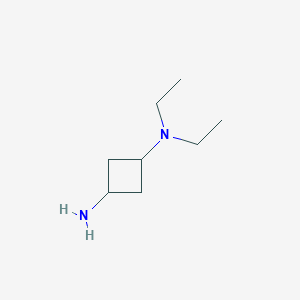

![molecular formula C10H13N3S B1468403 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine CAS No. 1250918-47-8](/img/structure/B1468403.png)

4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Descripción general

Descripción

The compound “4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Thiophenes are a type of aromatic organic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring and the thiophene ring in separate reactions, followed by their connection via an ethyl linker. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with the ethyl linker and the methyl group attached to the pyrazole ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings. Both of these rings are aromatic and thus relatively stable, but they can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring could affect its polarity and solubility .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is involved in the synthesis of various heterocyclic compounds. For instance, a study demonstrated the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters to corresponding 5-cyano esters. These cyano esters are crucial as precursors to chemical hybridizing agents in crops like wheat and barley (Beck et al., 1988).

Formation of Substituted Pyrazoles

Research indicates that ethyl β-methoxycrotonate reacts with substituted carbonyl compounds to yield 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones. Subsequently, these react with hydrazine hydrate to form substituted pyrazoles, demonstrating the compound's role in creating diverse chemical structures (Shandala et al., 1984).

Hydrogen-Bonded Supramolecular Structures

Another study explored the hydrogen-bonded supramolecular structures formed by pyrazole derivatives. These structures exhibit a variety of bonding types and are significant for understanding molecular interactions in different dimensional frameworks (Portilla et al., 2007).

Synthesis of Antimicrobial and Antifungal Agents

The chemical structure of this compound facilitates the synthesis of compounds with antimicrobial and antifungal properties. This is evident in the development of novel heterocyclic compounds that show activity against various microorganisms (Aly, 2016).

Development of Anticancer Agents

Research has also focused on synthesizing novel pyrazole derivatives with potential as anticancer agents. The ability of these compounds to inhibit tumor growth highlights the significance of this compound in medicinal chemistry (Hafez et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-7-5-12-13(10(7)11)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDZNXGFKMKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C(C)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

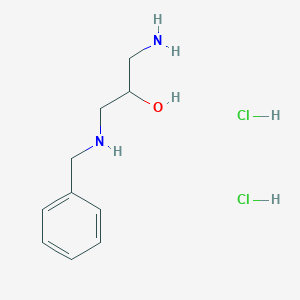

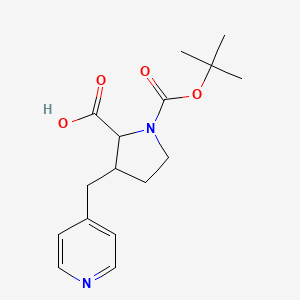

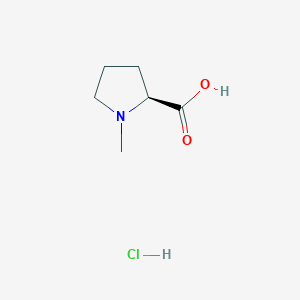

![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)

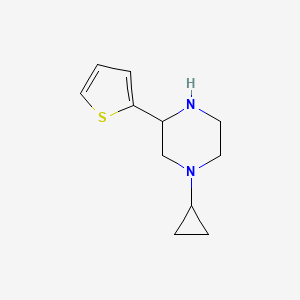

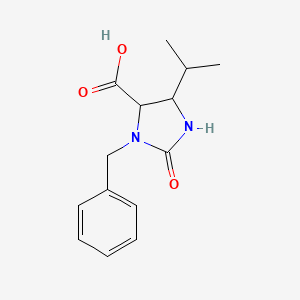

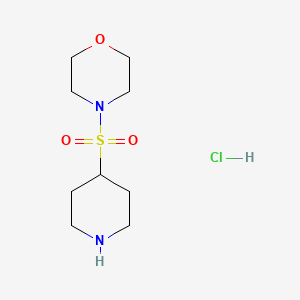

![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)

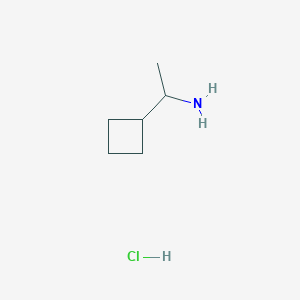

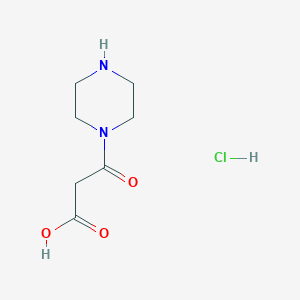

![Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B1468334.png)